Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C8H7F3N2O2 and its molecular weight is 220.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Inhibitory Effects on Gene Expression
Research on ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate derivatives has highlighted their role as inhibitors of AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells. Structure-activity relationship (SAR) studies revealed that specific analogues of this compound act as potent inhibitors, showcasing the compound's relevance in gene expression modulation studies (Palanki et al., 2002).
Synthesis and Fluorescent Properties
Another significant application is the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones from ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate. This synthesis process not only yields novel compounds but also identifies certain derivatives as novel fluorescent molecules, suggesting potential use in fluorescence-based applications and as inhibitors for specific plant growth (Wu et al., 2006).
Microwave-mediated Synthesis
The compound also plays a crucial role in facilitating microwave-mediated, solvent-free synthesis processes. For instance, ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates have been used to react under microwave irradiation and solvent-free conditions, leading to the creation of novel pyrimido[1,2-a]pyrimidines. This method stands out for its efficiency and environmental friendliness, demonstrating the versatility of this compound in synthetic chemistry (Eynde et al., 2001).
Catalytic Applications and Antimicrobial Activity
Pentafluorophenylammonium triflate (PFPAT) catalyzed reactions involving ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives highlight another application area. This process underscores the compound's utility in producing derivatives with potential antimicrobial activity, demonstrating a straightforward and green synthetic methodology (Ghashang et al., 2013).
Mechanism of Action
Target of Action
Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . .
Mode of Action
Pyrimidine derivatives have been shown to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Pyrimidine derivatives have been shown to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Pyrimidine derivatives have been shown to have a range of effects, including antiviral, anticancer, antioxidant, and antimicrobial activities .
Safety and Hazards
Future Directions
Pyrimidine and its derivatives continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Thus, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Properties
IUPAC Name |
ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-2-15-7(14)5-3-12-4-13-6(5)8(9,10)11/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCQFZJBUCRYHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628005 |
Source
|
Record name | Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187035-81-0 |
Source
|
Record name | Ethyl 4-(trifluoromethyl)-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187035-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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